ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate
Description
Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked 2-methylpropanoate ester at position 2. The ethoxy group enhances solubility and influences electronic properties, while the sulfanyl group may contribute to metabolic stability and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-5-25-14-9-7-13(8-10-14)22-17(23)16-15(11-12-27-16)21-19(22)28-20(3,4)18(24)26-6-2/h7-10H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWOPWOPJPXHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)(C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific conditions. Cyclization reactions often require catalysts and controlled temperatures to ensure the formation of the desired heterocyclic core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. This step may involve the use of reagents such as ethyl iodide and a base to facilitate the substitution.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester functional group. This can be achieved using reagents like ethanol and acid catalysts under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically affects the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, bases, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used to design and synthesize new therapeutic agents targeting various diseases.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and molecular pathways. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s heterocyclic core and functional groups make it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate (CAS 681459-90-5) Structure: Shares the thieno-pyrimidin-4-one core but substitutes the 3-position with a phenyl group instead of 4-ethoxyphenyl. The ester group is directly attached without a sulfanyl linker. Properties: Molecular formula C₁₇H₁₆N₂O₃S (MW 328.38 g/mol).
- Methyl 2-{[3-(2-methylphenyl)-4-oxo-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanoate Structure: Incorporates a pyrano ring fused to the thieno-pyrimidine core, adding steric complexity. The 2-methylphenyl group and isopropyl substituent alter electronic and steric profiles. Properties: The pyrano extension increases molecular weight (C₂₂H₂₄N₂O₄S, MW 412.5 g/mol) and may enhance rigidity, affecting binding to biological targets .
Substituent Effects
4-Ethoxyphenyl vs. Phenyl :
The ethoxy group in the target compound introduces electron-donating effects and hydrogen-bonding capability, contrasting with the purely hydrophobic phenyl group in CAS 681459-90-3. This difference could modulate interactions with enzymes like kinases or proteases .- Sulfanyl Linker vs. Direct Ester Attachment: The sulfanyl group (-S-) in the target compound replaces the direct ester linkage seen in analogs like ethyl 3-oxo-3-(substituted phenyl)propanoates (). Sulfur’s polarizability may enhance π-stacking or thiol-mediated interactions, influencing pharmacokinetics .
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits a variety of biological activities that are of significant interest in medicinal chemistry. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Properties
Research indicates that compounds with thienopyrimidine structures, including this compound, exhibit significant anticancer activity. In vitro studies have shown that derivatives of thienopyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
A study evaluated the compound against several human tumor cell lines (e.g., HepG-2 and HCT116) and found IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 12.5 |
| HCT116 | 10.0 |
These results suggest that the compound may serve as a lead for further development in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of thienopyrimidine derivatives have also been documented. This compound has shown potential to inhibit cyclooxygenase (COX) enzymes.
Case Study: COX Inhibition
In a screening assay against COX enzymes:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Ethyl Compound | 25.0 | 18.0 |
The compound demonstrated selective inhibition towards COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity.
Case Study: Antibacterial Activity
In vitro assays against common bacterial strains yielded the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.
Structure–Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thienopyrimidine Core : Essential for anticancer and anti-inflammatory activity.
- Ethoxyphenyl Group : Enhances lipophilicity and biological interaction.
- Sulfanyl Group : Plays a crucial role in enzyme inhibition mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
